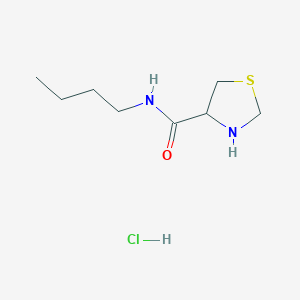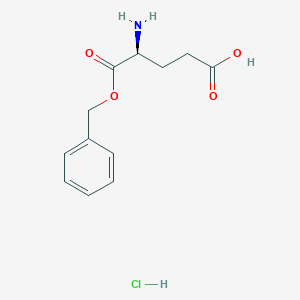
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H18F3NO3 . It has a molecular weight of 281.28 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is 1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a solid compound . It is stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
Organic Synthesis
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: is a valuable intermediate in organic synthesis. It is used to introduce the tert-butyl protected carboxylate group into molecular structures, which is a common protective group in peptide synthesis . The trifluoroacetyl moiety can act as a leaving group in nucleophilic substitution reactions or be transformed into other functional groups through further chemical reactions.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor in the synthesis of various biologically active molecules. For instance, it has been utilized in the synthesis of compounds related to crizotinib , an anticancer drug . The tert-butyl group in particular provides steric bulk, which can be useful for modifying the pharmacokinetic properties of potential drug candidates.
Material Science
The compound’s role in material science is linked to its utility in the synthesis of organic compounds that can be used as monomers or building blocks for creating polymers with specific properties. These polymers could have applications in creating new materials with unique mechanical, thermal, or electronic properties .
Chemical Synthesis
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate: is also employed in the synthesis of heterocyclic compounds. Heterocycles are crucial in the development of new chemicals for industrial applications, including dyes, pigments, and agrochemicals .
Biochemistry
In biochemistry, this compound can be used to study enzyme-catalyzed reactions where the tert-butyl group might mimic complex natural substrates or act as a probe to understand the steric requirements of the active site . The trifluoroacetyl group can be used to investigate the impact of electron-withdrawing groups on biochemical processes.
Analytical Chemistry
Analytical chemists may use Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate as a standard or reference compound in chromatographic analysis to calibrate instruments or to develop new analytical methods for detecting similar structures in complex mixtures .
Environmental Science
Lastly, the compound’s potential environmental impact can be studied, particularly how it behaves under various conditions. This can include its stability, degradation pathways, and interactions with other environmental chemicals, which is essential for assessing its safety and ecological effects .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-8(5-7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGLHGUIKUSWSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678046 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
CAS RN |
1093759-80-8 | |
| Record name | tert-Butyl 4-(trifluoroacetyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00678046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-(4-Chlorobenzyl)-5-oxopyrrolidin-3-yl]methyl methanesulfonate](/img/structure/B1439974.png)





![7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B1439981.png)



![[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1439993.png)

